![molecular formula C16H12Cl2N4O3S2 B2960153 (2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897474-52-1](/img/structure/B2960153.png)
(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
“(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a research compound with the molecular formula C16H12Cl2N4O3S2 and a molecular weight of 443.32. It is a benzothiazole derivative .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A specific synthesis method for benzo[d]thiazol-2-yl (piperazin-1-yl) methanones involves the molecular hybridization method .Scientific Research Applications
Antimicrobial and Antioxidant Activities
A study has synthesized new racemic compounds related to the chemical structure and evaluated them for their antimicrobial and antioxidant activities. These compounds were characterized using various spectroscopic techniques .
Drug Discovery
The compound exhibits properties that make it suitable for applications in drug discovery. Piperazine derivatives, which include this compound, have a wide range of therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties.
Material Synthesis
It is also used in material synthesis due to its versatile nature.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to inhibit the growth of cancer cells by preventing cell proliferation . The exact mode of action would depend on the specific targets of the compound and the nature of its interaction with these targets.
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the growth of cancer cells, suggesting that they may affect pathways related to cell growth and proliferation . The specific pathways affected would depend on the compound’s targets and mode of action.
Result of Action
The result of a compound’s action would depend on its targets, mode of action, and the biochemical pathways it affects. For example, if a compound targets and inhibits a protein that is essential for the growth of cancer cells, the result of its action could be the inhibition of cancer cell growth .
properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O3S2/c17-13-8-10(14(18)27-13)15(23)20-3-5-21(6-4-20)16-19-11-2-1-9(22(24)25)7-12(11)26-16/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFBAJNFPDPKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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